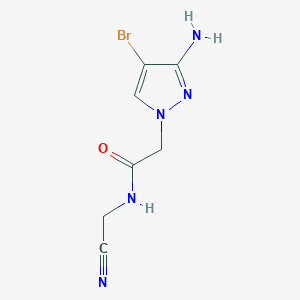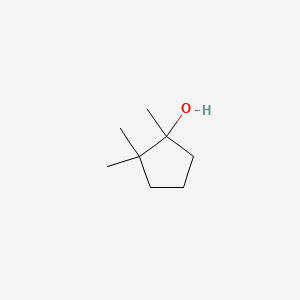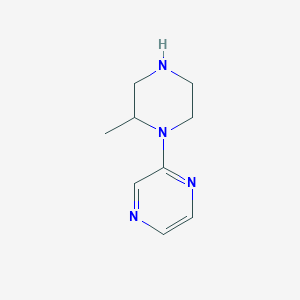
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is an organic compound that features a pyrazole ring substituted with two methyl groups and a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with fluoroacetic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole compounds.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the fluoro group.
Scientific Research Applications
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, while the pyrazole ring can interact with receptors or other proteins. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dimethyl-1H-pyrazol-5-yl)acetic acid: Similar structure but lacks the fluoro group.
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring but different functional group.
2-Fluoro-1H-pyrazole-5-carboxylic acid: Contains a fluoro group but different substitution pattern.
Uniqueness
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is unique due to the presence of both the fluoroacetic acid moiety and the dimethyl-substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9FN2O2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-4-3-9-10(2)6(4)5(8)7(11)12/h3,5H,1-2H3,(H,11,12) |
InChI Key |
LEEAGCULWFZHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


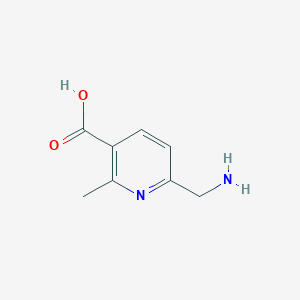
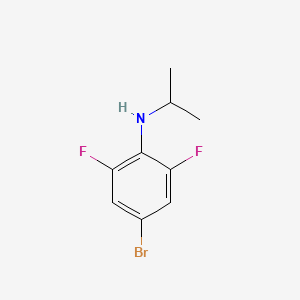

![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)

![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)
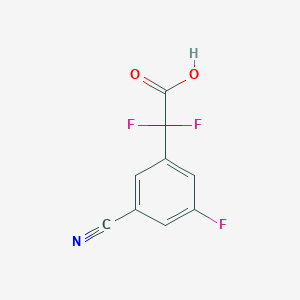
![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)
